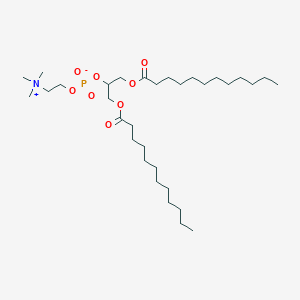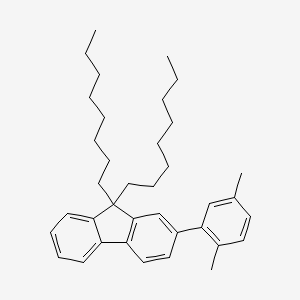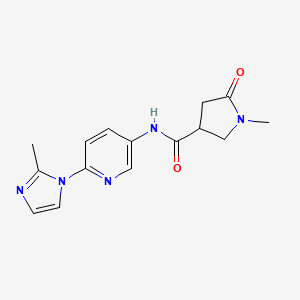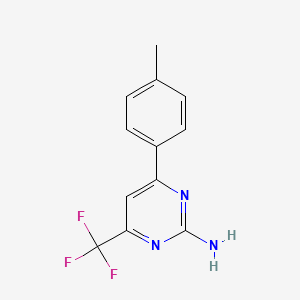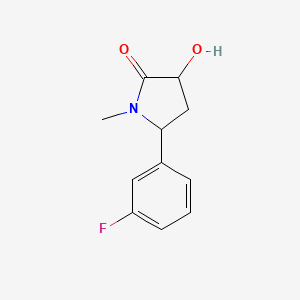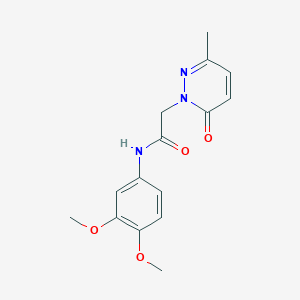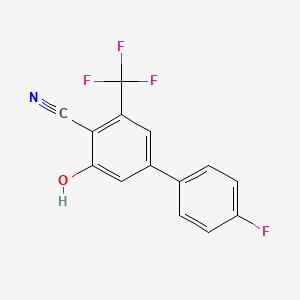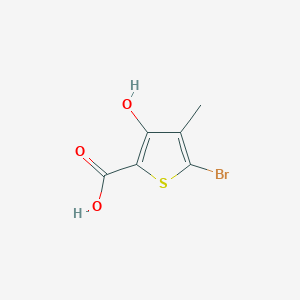![molecular formula C9H14N2O2 B14879652 3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14879652.png)
3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-oxa-3,7-diazaspiro[44]nonan-2-one is a unique chemical compound characterized by its spirocyclic structure, which includes a cyclopropyl group, an oxazolidinone ring, and a diazaspiro nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Construction of the Oxazolidinone Ring: This can be achieved through cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.
Formation of the Diazaspiro Nonane Framework: This step involves the spirocyclization of appropriate precursors, which can be facilitated by using strong bases or acids to promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced spirocyclic compounds with altered oxidation states.
Substitution: Formation of substituted oxazolidinone derivatives with various functional groups.
Applications De Recherche Scientifique
3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific mechanical and chemical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions, particularly those involving spirocyclic and oxazolidinone-containing molecules.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes and products.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The oxazolidinone ring can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Similar spirocyclic structure but with a methyl group instead of a cyclopropyl group.
2,7-Diazaspiro[4.5]decan-1-one: Similar diazaspiro framework but with a different ring size and substitution pattern.
1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with different heteroatoms in the ring.
Uniqueness
3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is unique due to its combination of a cyclopropyl group, an oxazolidinone ring, and a diazaspiro nonane framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C9H14N2O2/c12-8-11(7-1-2-7)6-9(13-8)3-4-10-5-9/h7,10H,1-6H2 |
Clé InChI |
LKFPFTFNNQFEBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC3(CCNC3)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



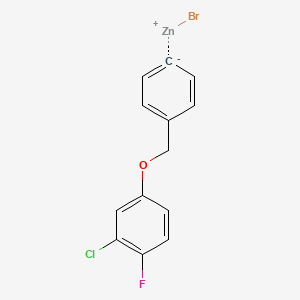
![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
